![molecular formula C13H17BrN2O2 B11793215 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid](/img/structure/B11793215.png)
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid
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Overview
Description
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol This compound is a derivative of nicotinic acid, featuring a bromine atom, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires specific conditions such as the presence of a base and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid serves as a building block for synthesizing various pharmaceutical compounds. Its structural properties allow for modifications that can enhance pharmacological effects. For instance, studies have indicated its potential to interact with nicotinic acetylcholine receptors, which are crucial in cognitive processes and neuroprotection .
Biological Studies
The compound has been utilized in research focusing on its interactions with biological targets, particularly nicotinic receptors. Its ability to selectively bind to certain receptor subtypes suggests it could be developed into a therapeutic agent for cognitive enhancement or neurodegenerative diseases .
Materials Science
In addition to its biological applications, this compound has potential uses in the development of advanced materials, such as conductive polymers or fluorescent materials, due to its unique chemical structure.
Case Study 1: Pharmacological Effects
A study examined the interaction of this compound with nicotinic acetylcholine receptors in vitro. Results indicated that it exhibited selective binding to specific receptor subtypes, suggesting potential use in cognitive enhancement therapies.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to improve solubility and efficacy against various biological targets. Modifications included varying the piperidine structure and introducing additional functional groups, leading to compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.
Nicotinic acid: The parent compound, known for its role in biological systems.
Piperidine derivatives: A class of compounds with diverse pharmacological activities.
Uniqueness
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid stands out due to its unique combination of a bromine atom, a methyl group, and a piperidine ring
Biological Activity
5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in relation to the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17BrN2O, with a molecular weight of 313.19 g/mol. The compound features a bromine atom at the 5-position and a 4-methylpiperidine moiety at the 6-position of the nicotinic acid framework, which is significant for its biological activity .
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and cognitive processes. The compound may exhibit selective binding to specific nAChR subtypes, potentially leading to cognitive enhancement and neuroprotective effects .
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Cognitive Enhancement : Due to its interaction with nAChRs, it may improve cognitive functions and memory.
- Neuroprotection : Potential protective effects against neurodegenerative diseases are being explored, as nAChRs are involved in neuroprotection mechanisms .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-nicotinic acid | Bromine at 5-position | Basic nicotinic structure without piperidine |
5-Bromo-2-methylpyridine-3-carboxylic acid | Bromine at 5-position | Lacks piperidine moiety; simpler structure |
5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid | Similar piperazine instead of piperidine | Variation in nitrogen-containing ring; different biological properties |
The presence of both bromine and a piperidine derivative in this compound distinguishes it from others, potentially enhancing its biological activity and specificity towards certain therapeutic targets .
Future Directions
Further research is necessary to fully elucidate the mechanisms of action of this compound. Studies focusing on:
- Receptor Binding Affinities : Understanding how this compound binds to various nAChR subtypes.
- Functional Assays : Evaluating the physiological effects of this compound on neuronal activity.
Such investigations could pave the way for developing new therapeutic agents targeting cognitive impairments and neurodegenerative conditions.
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
5-bromo-2-methyl-6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-3-5-16(6-4-8)12-11(14)7-10(13(17)18)9(2)15-12/h7-8H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
NWBSSAMYYHVVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=N2)C)C(=O)O)Br |
Origin of Product |
United States |
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